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Compound of Interest

Compound Name:
(S)-Benzyl 4-isopropyl-2,5-

dioxooxazolidine-3-carboxylate

Cat. No.: B023625 Get Quote

An In-depth Technical Guide to (S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate

Foreword
(S)-Benzyl 4-isopropyl-2,5-dioxooxazolidine-3-carboxylate, a key chiral building block, is

instrumental in the fields of synthetic organic chemistry and pharmaceutical development. More

commonly known in the literature as N-Cbz-L-valine N-Carboxyanhydride (Z-Val-NCA), this

compound is a protected amino acid derivative that offers a reliable and efficient means for

introducing the valine moiety in stereocontrolled syntheses.[1][2] Its pre-activated N-

carboxyanhydride (NCA) ring system facilitates streamlined peptide couplings, while the

benzyloxycarbonyl (Cbz or Z) protecting group provides robust protection under various

conditions, yet allows for clean deprotection. This guide provides an in-depth examination of its

chemical properties, a validated synthesis protocol, mechanistic insights into its application,

and critical handling information for researchers and drug development professionals.

Core Chemical and Physical Properties
The compound is a white solid that serves as a valuable intermediate in pharmaceutical

research and development.[1] Its fundamental properties are crucial for its application in

synthesis, dictating solubility, reactivity, and storage requirements.
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Property Value Source

IUPAC Name

benzyl (4S)-4-isopropyl-2,5-

dioxo-1,3-oxazolidine-3-

carboxylate

[1][2]

Common Names
Z-Val-NCA, N-Cbz-L-valine N-

Carboxyanhydride
[1][2]

CAS Number 158257-41-1 [2][3]

Molecular Formula C₁₄H₁₅NO₅ [1][2][3]

Molecular Weight 277.27 g/mol [1][2]

Physical Form Solid [1]

SMILES

CC(C)

[C@H]1C(=O)OC(=O)N1C(=O

)OCC2=CC=CC=C2

[2][3]

InChI

1S/C14H15NO5/c1-9(2)11-

12(16)20-

14(18)15(11)13(17)19-8-10-6-

4-3-5-7-10/h3-7,9,11H,8H2,1-

2H3/t11-/m0/s1

[2]

InChIKey
PBXWOGVKYLPBQY-

NSHDSACASA-N
[2]

Storage
Keep in dark place, inert

atmosphere, 2-8°C
[1]

Computed Properties (Source: PubChem[2])
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Property Value

XLogP3-AA 2.8

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 5

Rotatable Bond Count 4

Exact Mass 277.09502258 Da

Synthesis and Structural Elucidation
The synthesis of Z-Val-NCA is typically achieved through the cyclization of the parent N-

protected amino acid, N-benzyloxycarbonyl-L-valine. A common and effective method involves

condensation with paraformaldehyde using an acid catalyst, which forms the oxazolidine-2,5-

dione ring system while preserving the stereochemistry of the starting material.[4]

Experimental Protocol: Synthesis from N-Cbz-L-valine
This protocol is based on the method described by Reddy et al. (2000) and has been

structurally verified.[4][5]

Materials:

N-benzyloxycarbonyl-L-valine (7.53 g, 30 mmol)

Paraformaldehyde (1.8 g, 60 mmol)

4-methylbenzenesulfonic acid (PTSA) (0.31 g, 1.8 mmol)

Benzene (25 mL)

0.3 M aqueous K₂CO₃ solution

Saturated aqueous NaCl solution (brine)

Anhydrous Mg₂SO₄
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Procedure:

A mixture of N-benzyloxycarbonyl-L-valine, paraformaldehyde, and PTSA is suspended in

benzene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux

condenser.[4]

The mixture is heated to reflux for approximately 1 hour, during which time the water formed

is collected in the Dean-Stark trap.[4]

After cooling to room temperature, the reaction mixture is transferred to a separatory funnel

and washed sequentially with 30 mL of 0.3 M aqueous K₂CO₃ solution and 30 mL of

saturated brine.[4]

The organic layer is separated, dried over anhydrous Mg₂SO₄, filtered, and concentrated

under reduced pressure (in vacuo).[4]

The resulting crude product is obtained as a white solid (yield reported as 65%).[4]

Synthesis Workflow Diagram

N-Cbz-L-Valine +
Paraformaldehyde +

PTSA (cat.)
Benzenesuspend in

Reflux with
Dean-Stark Trap

(~1 hr)

Aqueous Workup
(K₂CO₃, Brine)

cool then (S)-Benzyl 4-isopropyl-2,5-
dioxooxazolidine-3-carboxylate

dry & concentrate

Click to download full resolution via product page

Caption: Synthesis workflow for Z-Val-NCA.

Structural Confirmation
The absolute (S) configuration at the C4 stereocenter of the oxazolidine ring is retained from

the L-valine precursor and has been unequivocally confirmed by single-crystal X-ray diffraction

studies.[1][4] These studies reveal that in the solid state, molecules are linked by C-H···O

hydrogen bonds, forming linear chains. The crystal structure is further stabilized by C-H···π

interactions between stacked benzene rings.[4][6]

Reactivity and Application in Peptide Synthesis
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The primary utility of Z-Val-NCA lies in its function as an efficient building block for dipeptides

and more complex peptide structures.[1][4] The N-carboxyanhydride (NCA) moiety is a highly

activated form of the amino acid, allowing for clean and rapid amide bond formation without the

need for additional coupling reagents, which often generate stoichiometric byproducts.

Mechanism of Peptide Coupling
The coupling reaction proceeds via nucleophilic attack of an amino group (from another amino

acid ester or peptide) on one of the carbonyl carbons of the NCA ring. This leads to ring-

opening and the formation of a transient carbamate intermediate, which subsequently

decarboxylates to yield the newly formed peptide bond and release carbon dioxide. The Cbz

group remains intact, protecting the nitrogen until a dedicated deprotection step is performed.

Caption: General mechanism of Z-Val-NCA in peptide synthesis.

This direct coupling methodology is highly atom-economical and simplifies purification

procedures. The compound's stability and defined stereochemistry make it a reliable precursor

for the synthesis of biologically active molecules and pharmaceutical intermediates.[1]

Safety and Handling
Proper handling and storage are essential to maintain the integrity of the reagent and ensure

laboratory safety.

Storage: The compound should be stored in a tightly sealed container under an inert

atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) and protected from

light.[1]

Hazards: Z-Val-NCA is associated with several GHS hazard classifications. Users should

consult the Safety Data Sheet (SDS) before handling.

GHS Hazard Information:[2]

Signal Word: Warning[2]

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H317: May cause an allergic skin reaction.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Researchers should always use appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume

hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b023625#s-benzyl-4-isopropyl-2-5-dioxooxazolidine-3-
carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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